molecular formula C23H24ClNO4 B12752726 N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride CAS No. 86433-34-3

N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride

Cat. No.: B12752726
CAS No.: 86433-34-3
M. Wt: 413.9 g/mol
InChI Key: LKTLONILMAGBQE-UHFFFAOYSA-N
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Description

N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . The compound is known for its potential pharmacological applications, particularly in the field of drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride typically involves the condensation of 3-methylflavone-8-carboxylic acid with N-Methyl-3-piperidinyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of advanced technologies such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a muscarinic antagonist, blocking the actions of endogenous acetylcholine on muscarinic receptors . This leads to various pharmacological effects, including muscle relaxation and spasmolytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-piperidinyl 3-methylflavone-8-carboxylate hydrochloride is unique due to its specific chemical structure, which combines the piperidine moiety with the flavone scaffold. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

86433-34-3

Molecular Formula

C23H24ClNO4

Molecular Weight

413.9 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C23H23NO4.ClH/c1-15-20(25)18-11-6-12-19(23(26)27-17-10-7-13-24(2)14-17)22(18)28-21(15)16-8-4-3-5-9-16;/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3;1H

InChI Key

LKTLONILMAGBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CCCN(C3)C)C4=CC=CC=C4.Cl

Origin of Product

United States

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